3'-Bromo-2'-methoxy-2,2,2-trifluoroacetophenone
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Overview
Description
3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C9H6BrF3O2 It is a derivative of acetophenone, characterized by the presence of bromine, methoxy, and trifluoromethyl groups
Preparation Methods
The synthesis of 3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-2-methoxybenzaldehyde and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions.
Procedure: The 3-bromo-2-methoxybenzaldehyde is reacted with trifluoroacetic anhydride in the presence of pyridine.
Chemical Reactions Analysis
3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include bases, acids, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in a range of chemical reactions. The methoxy group can act as an electron-donating group, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone can be compared with other similar compounds, such as:
3-Bromo-2,2,2-trifluoroacetophenone: Lacks the methoxy group, resulting in different reactivity and applications.
2,2,2-Trifluoroacetophenone: Lacks both the bromine and methoxy groups, making it less reactive in certain chemical reactions.
The presence of the bromine, methoxy, and trifluoromethyl groups in 3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone makes it unique and versatile for various applications.
Properties
IUPAC Name |
1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-7-5(3-2-4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMLOGPFMENEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209625 |
Source
|
Record name | Ethanone, 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801209625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820639-77-7 |
Source
|
Record name | Ethanone, 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820639-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801209625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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